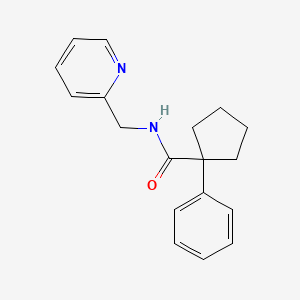

(Phenylcyclopentyl)-N-(2-pyridylmethyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Phenylcyclopentyl)-N-(2-pyridylmethyl)formamide, commonly known as PCP, is a synthetic dissociative drug that was first synthesized in the 1950s. It was initially developed as a surgical anesthetic, but due to its potent hallucinogenic effects, it was later banned for medical use. Despite its illegal status, PCP continues to be used recreationally and has been associated with severe adverse effects.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for (Phenylcyclopentyl)-N-(2-pyridylmethyl)formamide involves the reaction of phenylcyclopentylamine with 2-pyridinecarboxaldehyde in the presence of formic acid to form the desired product.

Starting Materials

Phenylcyclopentylamine, 2-pyridinecarboxaldehyde, Formic acid

Reaction

To a solution of phenylcyclopentylamine in ethanol, add 2-pyridinecarboxaldehyde and formic acid., Heat the reaction mixture at reflux for several hours., Allow the reaction mixture to cool and then filter the resulting solid., Wash the solid with ethanol and dry under vacuum to obtain the desired product, (Phenylcyclopentyl)-N-(2-pyridylmethyl)formamide.

Mécanisme D'action

PCP's mechanism of action involves blocking the NMDA receptor, which leads to a decrease in glutamate transmission. This results in altered perception, dissociation, and hallucinations. PCP also affects the dopamine system, which may contribute to its reinforcing effects and potential for abuse.

Effets Biochimiques Et Physiologiques

PCP has been shown to have a wide range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect the immune system, causing immunosuppression and increasing the risk of infections. Long-term use of PCP has been associated with brain damage and cognitive impairment.

Avantages Et Limitations Des Expériences En Laboratoire

PCP has been used extensively in animal models to study the effects of NMDA receptor blockade on behavior and brain function. It has also been used to study the neurobiology of addiction and drug abuse. However, the use of PCP in laboratory experiments is limited by its potential for abuse and its adverse effects on animal welfare.

Orientations Futures

Future research on PCP should focus on developing safer and more effective treatments for conditions such as depression, anxiety, and addiction. There is also a need for further studies on the long-term effects of PCP use on the brain and behavior. Additionally, research on the use of PCP as a tool for studying the neurobiology of consciousness and perception could provide valuable insights into the workings of the human brain.

Applications De Recherche Scientifique

PCP has been extensively studied for its effects on the central nervous system. It has been found to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. PCP has also been found to interact with other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.

Propriétés

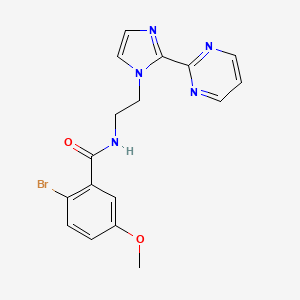

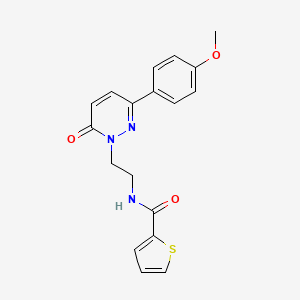

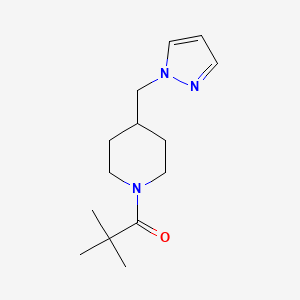

IUPAC Name |

1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-17(20-14-16-10-4-7-13-19-16)18(11-5-6-12-18)15-8-2-1-3-9-15/h1-4,7-10,13H,5-6,11-12,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMAMAGURRRWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Phenylcyclopentyl)-N-(2-pyridylmethyl)formamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)

![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)

![1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers](/img/structure/B2602119.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)

![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B2602125.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2602130.png)

![6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2602131.png)